6-amino-1H-pyrimidin-2-one

Nucleic Acid Chemistry Analytical Chemistry Synthetic Biology

Cytosine (71-30-7), ≥99% HPLC, is the irreplaceable pyrimidine nucleobase for nucleic acid research. Its unique hydrogen-bonding capacity dictates specific guanine base-pairing—a property absent in uracil or thymine—while its distinct pKa and solubility profile govern behavior in synthesis and analytical workflows. This compound is essential for: calibrating nanopore sequencing instruments (>91% discrimination accuracy against 5mC/5hmC epigenetic variants); serving as the sole native substrate for fungal pyrimidine salvage pathway modeling; establishing accurate baseline mutation frequencies in DNA deamination and repair assays; and benchmarking novel hCA VII inhibitors (Ki=2.40 nM) in high-throughput screening. When experimental integrity demands authentic cytosine, no analog can substitute.

Molecular Formula C4H5N3O
Molecular Weight 111.10 g/mol
CAS No. 71-30-7
Cat. No. B1669698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-1H-pyrimidin-2-one
CAS71-30-7
SynonymsNSC 27787;  NSC-27787;  NSC27787;  Cytosine
Molecular FormulaC4H5N3O
Molecular Weight111.10 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)N=C1)N
InChIInChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)
InChIKeyOPTASPLRGRRNAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility16.7 [ug/mL] (The mean of the results at pH 7.4)
8.0 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-1H-pyrimidin-2-one (CAS 71-30-7) for Research & Industrial Procurement: Core Identity and Strategic Role


6-Amino-1H-pyrimidin-2-one, universally known as cytosine, is a fundamental pyrimidine nucleobase essential to the structure of DNA and RNA. With the molecular formula C4H5N3O and a molecular weight of 111.10 g/mol, it is a key building block in nucleic acid chemistry and a critical intermediate in the synthesis of numerous antiviral and anticancer therapeutics [1]. Its high purity, typically ≥99% as verified by HPLC, ensures its suitability for demanding applications in proteomics, genomics, and pharmaceutical R&D .

Why 6-Amino-1H-pyrimidin-2-one (Cytosine) Cannot Be Replaced by Generic Pyrimidines in Critical Applications


While all pyrimidines share a common heterocyclic scaffold, the specific substitution pattern of 6-amino-1H-pyrimidin-2-one confers unique physicochemical and biological properties that render simple substitution by analogs like uracil or thymine impossible for most research and industrial workflows. These differences are not merely academic; they directly impact experimental outcomes and process viability. For instance, its distinct hydrogen-bonding capacity dictates its specific base-pairing with guanine, a property not shared by other pyrimidines [1]. Furthermore, its unique pKa profile and solubility characteristics directly influence its behavior in synthesis and analytical chemistry [2]. The following quantitative evidence demonstrates exactly why this specific compound, and not a cheaper or more readily available alternative, is the only correct choice for targeted scientific investigations.

6-Amino-1H-pyrimidin-2-one (Cytosine) Evidence-Based Differentiation Guide for Scientific Procurement


Distinct Physicochemical Profile (pKa and Solubility) of Cytosine vs. Uracil and Thymine Dictates Reaction Conditions

The acid-base properties of cytosine are fundamentally different from its closest structural analogs, uracil and thymine, which directly impacts its solubility and reactivity in aqueous systems. Cytosine has two pKa values: pKa1 = 4.60 and pKa2 = 12.16 at 25°C, reflecting the protonation of the amino group and the deprotonation of the N3 position, respectively [1]. This contrasts with uracil, which has pKa1 = 9.45, and thymine, with pKa1 = 9.9 [2]. This difference of several orders of magnitude in acidity means cytosine will exist in a different protonation state than uracil or thymine at a given pH, affecting its solubility, chromatographic retention time, and participation in pH-dependent reactions. For example, cytosine is readily soluble in dilute acids, a property not shared to the same extent by uracil or thymine [1].

Nucleic Acid Chemistry Analytical Chemistry Synthetic Biology

High Thermal Stability of Cytosine (>300°C) Enables Robust Handling vs. Lower-Melting Analogs

Cytosine exhibits exceptional thermal stability with a melting point exceeding 300°C, a critical characteristic for applications involving high-temperature processing or long-term storage [1]. This is in stark contrast to other common pyrimidine bases like thymine (316.5°C) and uracil (335°C), but the difference is more pronounced when compared to modified cytosines used in epigenetics research, such as 5-methylcytosine (5mC) which has a reported melting point of around 67.3°C [2]. The high melting point of cytosine is indicative of strong intermolecular hydrogen bonding, contributing to its solid-state stability and making it less prone to degradation during standard handling and shipping.

Chemical Synthesis Material Science Quality Control

Competitive Antagonism of 5-Fluorocytosine (5-FC) Antifungal Activity by Cytosine but Not by Uracil

In studies on the antifungal agent 5-fluorocytosine (5-FC), cytosine acts as one of the strongest competitive antagonists, a property not shared equally by other pyrimidines. Research shows that in Candida albicans, the fungistatic activity of 5-FC is powerfully reversed by cytosine [1]. A direct quantitative correlation was found between the amount of radiolabeled 5-FC taken up by yeast cells and the inhibition of growth. Cytosine, along with uridine and adenine, was among the strongest antagonists, while uracil and thymine showed minimal reversal activity [1]. This highlights a key biological difference: cytosine directly competes for uptake via the cytosine permease (Fcy2) and is a substrate for cytosine deaminase (Fcy1), the same pathway that converts the prodrug 5-FC to its toxic metabolite 5-fluorouracil (5-FU) [2].

Antifungal Research Drug Mechanism Microbiology

Nanopore Sequencing Discriminates Cytosine from its Epigenetic Variants with High Single-Molecule Accuracy

Advanced nanopore sequencing technology can distinguish between unmodified cytosine and its biologically significant C5-modified variants (5-methylcytosine, 5-hydroxymethylcytosine, etc.) based on their distinct ionic current signatures [1]. In a study using an M2MspA nanopore coupled with phi29 DNA polymerase, the percentage of correct base calls for single-pass reads was highly accurate. For cytosine at CG dinucleotides, the accuracy ranged from 91.6% to 98.3%, depending on the identity of the nearest neighbor bases [1]. This level of discrimination is crucial for mapping epigenetic modifications and cannot be achieved with standard sequencing-by-synthesis methods that often fail to distinguish between these variants without additional chemical conversion steps.

Epigenetics Genomics Nanopore Sequencing

Elevated Mutation Rate of 5-Methylcytosine Compared to Cytosine Due to Differential Deamination

The biological consequence of 5-methylcytosine (5mC) modification is a dramatic increase in mutation susceptibility. Cytosine deaminates to uracil, a lesion efficiently recognized and repaired by uracil-DNA glycosylase [1]. In contrast, 5mC deaminates to thymine, creating a G:T mismatch that is less efficiently repaired, leading to a mutation rate an order of magnitude (10x) higher than that observed for unmodified cytosine [2]. Specifically, 5mCs at CpG dinucleotides exhibit mutation rates that are approximately 10-fold higher than those of unmodified cytosines, a consequence of both a greater propensity to deaminate and error-prone repair of the resulting thymine [2]. This fundamental difference in chemical stability drives the need for pure cytosine in any study of genomic integrity.

Genetics DNA Repair Mutagenesis

Cytosine Demonstrates Low Nanomolar Inhibition of Carbonic Anhydrase VII, a Property Absent in Simple Pyrimidine Analogs

Beyond its canonical role in nucleic acids, cytosine has been shown to be a potent inhibitor of human carbonic anhydrase (hCA) isoforms, with a particularly strong affinity for the brain-expressed isoform hCA VII [1]. It inhibits recombinant full-length hCA VII with a Ki of 2.40 nM, and hCA II with a Ki of 11 nM [1]. This nanomolar potency is a specific property of the cytosine scaffold and is not observed with other simple pyrimidine bases like uracil or thymine. This off-target activity is relevant for both understanding cytosine's pharmacology and for designing novel sulfonamide-based drugs where cytosine-like moieties are incorporated.

Enzyme Inhibition Drug Discovery Carbonic Anhydrase

Definitive Application Scenarios for Procuring 6-Amino-1H-pyrimidin-2-one (Cytosine)


High-Precision Epigenetic Analysis and Nanopore Sequencing Calibration

Based on evidence that nanopore technology can discriminate cytosine from its epigenetic variants with >91% accuracy (Section 3, Evidence Item 4), procurement of high-purity cytosine is essential for calibrating sequencing instruments and establishing baseline ionic current signatures. Its use ensures accurate calling of unmodified bases against which 5mC and 5hmC are measured [1].

Investigating Antifungal Drug Resistance Mechanisms

As demonstrated by the competitive antagonism between cytosine and 5-fluorocytosine (5-FC) (Section 3, Evidence Item 3), cytosine is the only appropriate native substrate for studying the fungal pyrimidine salvage pathway. Procuring cytosine enables researchers to accurately model 5-FC uptake, deamination, and the evolution of resistance in Candida and Cryptococcus species [2].

Studies on DNA Mutation Hotspots and Repair Fidelity

The 10-fold higher mutation rate of 5-methylcytosine compared to cytosine (Section 3, Evidence Item 5) makes pure cytosine an indispensable control for any assay measuring deamination rates or DNA repair efficiency. Using cytosine ensures that baseline mutation frequencies are accurately established, preventing a 10-fold bias in data interpretation [3].

Carbonic Anhydrase Inhibitor Screening and Tool Compound Development

With a validated Ki of 2.40 nM against hCA VII (Section 3, Evidence Item 6), cytosine serves as a potent and cost-effective reference inhibitor for high-throughput screening campaigns targeting this enzyme. Procuring cytosine as a control allows researchers to benchmark novel synthetic inhibitors against a well-characterized, nanomolar-potency compound [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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